molecular formula C22H27N3O9 B2641921 Pomalidomide-PEG3-CO2H CAS No. 2138440-82-9

Pomalidomide-PEG3-CO2H

カタログ番号: B2641921
CAS番号: 2138440-82-9
分子量: 477.47
InChIキー: QBYOEHKZQIFBGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pomalidomide-PEG3-CO2H is a protein degrader building block that enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .


Synthesis Analysis

This compound is used in the synthesis of molecules for targeted protein degradation and PROTAC technology . It contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant carboxylic acid for reactivity with an amine on the target ligand .


Molecular Structure Analysis

The empirical formula of this compound is C22H27N3O9 . The molecular weight is 477.46 .


Chemical Reactions Analysis

This compound is reactive with amines . It is used in the synthesis of molecules for targeted protein degradation and PROTAC technology .

科学的研究の応用

Pomalidomide in Hematologic Malignancies

Pomalidomide, a third-generation immunomodulatory drug (IMiD), has demonstrated significant activity in the treatment of relapsed or refractory multiple myeloma (RRMM), particularly in patients who have exhausted treatment options with lenalidomide and bortezomib. It is known for its direct antimyeloma effects, as well as its ability to modulate the immune system and inhibit the tumor microenvironment's stromal support.

Mechanism of Action

The exact mechanisms through which Pomalidomide exerts its effects involve modulation of the immune system and direct antitumor activity. This includes the degradation of specific transcription factors (e.g., Ikaros and Aiolos), affecting cytokine production, T-cell activation, and direct cytotoxicity towards myeloma cells. The drug's impact on the tumor microenvironment and its ability to cross the blood-brain barrier also contribute to its therapeutic profile.

Therapeutic Efficacy and Safety

Clinical trials have confirmed Pomalidomide's efficacy in inducing partial to complete responses in patients with RRMM, with an acceptable tolerability profile. Its combination with low-dose dexamethasone or other agents like pegylated liposomal doxorubicin has been explored, offering new avenues for therapy optimization. Furthermore, Pomalidomide has been evaluated for its potential in treating other conditions, such as AL amyloidosis, where it showed promise in improving hematologic responses and organ function.

Research and Development

Pomalidomide's development underscores the importance of targeted therapy in oncology, particularly for conditions with limited treatment options. Its role in combination regimens highlights the evolving landscape of cancer therapy, where drug synergies are leveraged for enhanced efficacy and reduced toxicity.

References

  • The role of Pomalidomide in the management of heavily pretreated multiple myeloma patients and its impact on disease progression and survival has been widely documented, with studies demonstrating its efficacy and safety profile (Cerchione et al., 2018; Blood).
  • Research on Pomalidomide's mechanism of action and its implications for therapy optimization in hematologic malignancies provides insights into its potential beyond multiple myeloma, including its role in immunomodulation and targeting of the tumor microenvironment (Petzold, Fischer, & Thomä, 2016; Nature).
  • Clinical trials have also explored Pomalidomide's application in conditions like AL amyloidosis, showing its ability to induce responses and improve patient outcomes, thus expanding its therapeutic utility (Dispenzieri et al., 2012; Blood).

作用機序

Target of Action

Pomalidomide-PEG3-CO2H, also known as Pomalidomide-linker 2 or Thalidomide-NH-PEG3-propionic acid, is a protein degrader building block used in the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . The primary target of this compound is Cereblon (CRBN), a protein that is recruited by this compound .

Mode of Action

This compound contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant carboxylic acid for reactivity with an amine on the target ligand . This compound forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation. By recruiting the E3 ligase to the target protein, this compound triggers the ubiquitination of the target protein, marking it for degradation by the proteasome . This process can affect various cellular pathways depending on the specific target protein being degraded.

Pharmacokinetics

As a protein degrader building block, it is designed to interact with specific target proteins within cells, suggesting it has properties that allow it to penetrate cell membranes .

Result of Action

The molecular and cellular effects of this compound’s action involve the degradation of specific target proteins. By recruiting the E3 ligase to these proteins, this compound induces their ubiquitination and subsequent degradation by the proteasome . This can result in the disruption of cellular pathways involving the target protein, potentially leading to therapeutic effects in the context of diseases associated with the overexpression or abnormal activity of the target protein.

Safety and Hazards

Pomalidomide-PEG3-CO2H is not classified as a hazardous substance or mixture . In case of accidental exposure, it is recommended to avoid dust formation and breathing vapors, mist, or gas. For personal protection, it is advised to use appropriate safety measures .

生化学分析

Biochemical Properties

Pomalidomide-PEG3-CO2H interacts with various enzymes and proteins. It contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant carboxylic acid for reactivity with an amine on the target ligand . There are 384 drugs known to interact with pomalidomide . The notable oxidative metabolite of this compound is formed primarily via CYP1A2 and CYP3A4 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of lenalidomide-resistant multiple myeloma cell lines . It also enhances T cell– and natural killer cell–mediated immunity . In addition, it has been shown to markedly inhibit angiogenesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with its target, cereblon . This leads to the degradation of Ikaros and activation of the PI3K/AKT/PU.1 pathway resulting in upregulation of B7-2 mRNA and protein expression . This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to have significant effects in laboratory settings. It has been shown to have a potent effect on cytokines, such as tumor necrosis factor-a, interferon-g, and interleukin-10

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, blood levels of pomalidomide in patients at the typical 4-mg/d dose have a Cmax of 75 ng/mL and an average daily concentration of 17 ng/mL

Metabolic Pathways

This compound is involved in various metabolic pathways. Clearance pathways include cytochrome P450-mediated hydroxylation with subsequent glucuronidation, glutarimide ring hydrolysis, and excretion of unchanged drug .

Transport and Distribution

It is known that this compound is extensively metabolized prior to excretion, and metabolites are eliminated primarily in urine .

Subcellular Localization

It is known that this compound is a component of the E3 ubiquitin ligase complex , suggesting that it may be localized to specific compartments or organelles within the cell where this complex operates.

特性

IUPAC Name

3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O9/c26-17-5-4-16(20(29)24-17)25-21(30)14-2-1-3-15(19(14)22(25)31)23-7-9-33-11-13-34-12-10-32-8-6-18(27)28/h1-3,16,23H,4-13H2,(H,27,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYOEHKZQIFBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。